2,6-Dichloro-4-nitropyridine
Overview
Description
2,6-Dichloro-4-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a nitro group at the 4 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
It has been used as a reagent in the synthesis of various organic compounds and has shown to interact with a luminescent 56-metal cd(ii)–sm(iii) nanocluster .
Mode of Action
This shift allows for the synthesis of various substituted pyridines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-4-nitropyridine. For instance, it has been shown to have a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline, a common pesticide, with high sensitivity and selectivity . This suggests that the compound’s action can be influenced by the presence of other chemicals in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2,6-dichloropyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at temperatures ranging from 20°C to 150°C for 10-40 hours. Sulfuric acid acts as both a solvent and a catalyst in this process .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of sulfuric acid as a solvent and nitric acid as a nitration reagent. The reaction is catalyzed by sulfamic acid, and the process is designed to minimize the use of nitric acid and sulfuric acid, thereby reducing environmental pollution and simplifying waste treatment .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like iron powder in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atoms.
Reduction: The major product is 2,6-dichloro-4-aminopyridine.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
2,6-Dichloro-4-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-nitropyridine
- 2-Chloro-4-nitropyridine
- 2,5-Dichloro-3-nitropyridine
- 2,4-Dichloro-5-nitropyrimidine
Comparison
2,6-Dichloro-4-nitropyridine is unique due to the specific positioning of its chlorine and nitro groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and biological activities. For example, 2,6-Dichloro-3-nitropyridine is used in the synthesis of chiral tetraoxacalix arene pyridines, while 2-Chloro-4-nitropyridine is a starting material for various substituted pyridines .
Properties
IUPAC Name |
2,6-dichloro-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYQSSVTQJTUDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397165 | |
Record name | 2,6-Dichloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25194-01-8 | |
Record name | 2,6-Dichloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial orientation of the nitro group relative to the pyridine ring in 2,6-dichloro-4-nitropyridine N-oxide?
A1: The nitro group in this compound N-oxide is essentially coplanar with the aromatic ring, exhibiting a twist angle of 4.00° [] and a fold angle of 2.28° []. This coplanarity suggests that the nitro group is conjugated with the pyridine ring.
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